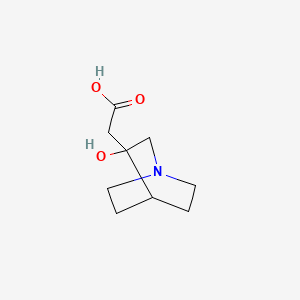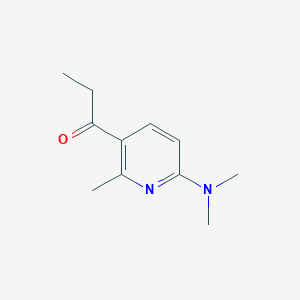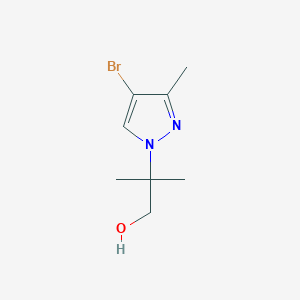
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 2-(3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol.
Substitution: Formation of 2-(4-substituted-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol.
Scientific Research Applications
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The molecular pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole
- 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)pyridine
Uniqueness
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H13BrN2O |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-6-7(9)4-11(10-6)8(2,3)5-12/h4,12H,5H2,1-3H3 |
InChI Key |
LTRSVZUGCNFAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




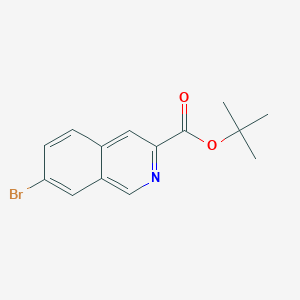
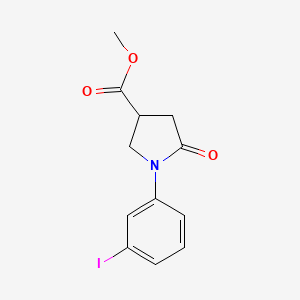
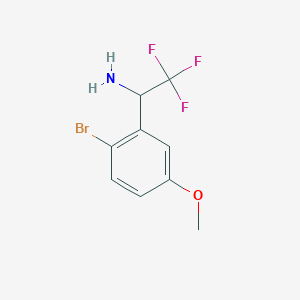
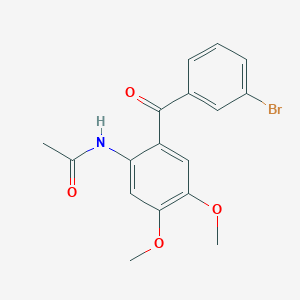

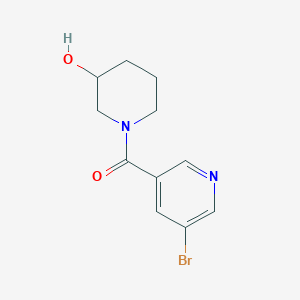
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)

